molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7

1,2-Bis(4-nitrophenoxy)ethane

Cat. No.: B1266988
CAS No.: 14467-69-7
M. Wt: 304.25 g/mol
InChI Key: DGNVEKKAEPFSIH-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.

Biochemical Analysis

Biochemical Properties

1,2-Bis(4-nitrophenoxy)ethane plays a crucial role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various enzymes and proteins, facilitating the cross-linking process that enhances the mechanical strength and heat resistance of polyimide fibers . The compound’s nitrophenol groups are essential for these interactions, as they form stable bonds with the polymer chains, improving the overall stability and durability of the resulting materials .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s ability to enhance the properties of polyimides makes it valuable in applications requiring materials that can withstand harsh conditions, such as in aerospace and electronics industries .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrophenol groups in the compound facilitate enzyme inhibition or activation, leading to changes in gene expression and cellular function . These interactions are crucial for the compound’s role in enhancing the properties of polyimides, as they ensure the stability and durability of the resulting materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown to maintain its stability and effectiveness in enhancing polyimide properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the properties of polyimides without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating the importance of careful dosage control in applications involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role in polyimide synthesis . The compound’s nitrophenol groups play a crucial role in these interactions, ensuring the stability and effectiveness of the resulting materials .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in areas where it can effectively enhance the properties of polyimides . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s applications in various industries .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring its effectiveness in enhancing the properties of polyimides .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-nitrophenoxy)ethane is typically synthesized through a nitration reaction. The process involves reacting 4-nitrophenol with an oxidizing agent such as nitric acid to form the nitrophenol nitrate. This nitrate is then reacted with a halogenated ethane under basic conditions to replace the halogen atom with a phenoxy group, yielding the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Custom manufacturing options are available to accommodate specialized requirements, ensuring the compound’s purity and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-nitrophenoxy)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(4-nitrophenoxy)ethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-nitrophenoxy)ethane is unique due to its specific combination of nitrophenol groups and ethane spacer, which provides distinct chemical properties essential for its role in enhancing the mechanical and thermal properties of polyimide materials .

Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNVEKKAEPFSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932378
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-69-7
Record name Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro-
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Record name 14467-69-7
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Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(4-NITROPHENOXY)ETHANE
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Synthesis routes and methods I

Procedure details

62 g (1 mol) ethylene glycol, 346.5 g (2.2 mols) 4-nitrochlorobenzene and 140 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
346.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

183 g (1 mol) 1-(2-hydroxyethoxy)-4-nitro-benzene, 173.3 g (1.1 mols) 4-nitrochlorobenzene and 70 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
173.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?

A1: this compound is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].

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